molecular formula C11H12N2O4 B8303754 7-Nitroindoline-5-acetic acid methyl ester

7-Nitroindoline-5-acetic acid methyl ester

Cat. No. B8303754
M. Wt: 236.22 g/mol
InChI Key: WUOXVQJLRXINAJ-UHFFFAOYSA-N
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Patent
US06765014B1

Procedure details

A solution of 16 (417 mg, 1.5 mmol) in a mixture of methanol (25 mL), water (5 mL) and conc. HCl (2.5 mL) was heated under reflux for 4 h. The solution was diluted with water (7 mL) and extracted with EtOAc. The combined organic phases were washed with brine, dried and evaporated to give a viscous oil. Trituration with ether and recrystallization (Et2O-hexanes) afforded 12 as red microcrystals (255 mg, 72%), mp 113-115° C.; UV: λmax (EtOH)/nm 246 (ε/M−1cm−1 16 600), 431 (5600); λmax [EtOH-25 mM Na phosphate, pH 7.0 (1:40)]/nm 238 (ε/M−1cm−1 16 400), 289 (6060), 450 (5060); IR: νmax/cm−1 3420, 3380, 1740, 1645, 1600, 1520; 1H NMR: δH (90 MHz) 7.64 (br s, 1H), 7.16 (br s, 1H), 6.71 (br s, 1H), 3.87 (t, J=8.3 Hz, 2H), 3.69 (s, 3H), 3.51 (s, 2H) and 3.15 (t, J=8.3 Hz, 2H). Anal. Calcd for C11H12N2O4: C, 55.93; H, 5.12; N, 11.85. Found: C, 55.74; H, 5.07; N, 11.68.
Name
16
Quantity
417 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[CH2:6][CH2:5]1)(=O)C.Cl>CO.O>[N+:13]([C:11]1[CH:10]=[C:9]([CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH:8]=[C:7]2[C:12]=1[NH:4][CH2:5][CH2:6]2)([O-:15])=[O:14]

Inputs

Step One
Name
16
Quantity
417 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)[N+](=O)[O-])CC(=O)OC
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
CUSTOM
Type
CUSTOM
Details
Trituration with ether and recrystallization (Et2O-hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C2CCNC12)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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